![molecular formula C12H9ClN4O2 B11842594 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a pyrazole carboxylic acid group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of 6-chloroimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate chlorinating agent under controlled conditions.
Alkylation: The 6-chloroimidazo[1,2-a]pyridine is then alkylated using a suitable alkylating agent to introduce the methyl group.
Pyrazole Formation: The alkylated product is reacted with hydrazine derivatives to form the pyrazole ring.
Carboxylation: Finally, the pyrazole derivative is carboxylated using carbon dioxide or a carboxylating agent to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and fluorescent probes.
作用機序
The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 1H-pyrazole-3-carboxylic acid
- 2-Methylimidazo[1,2-a]pyridine
Comparison: 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the imidazo[1,2-a]pyridine and pyrazole moieties. This dual structure imparts distinct chemical reactivity and biological activity compared to its individual components or similar compounds. For instance, while 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid may exhibit certain biological activities, the addition of the pyrazole ring enhances its pharmacological profile and broadens its application scope.
特性
分子式 |
C12H9ClN4O2 |
|---|---|
分子量 |
276.68 g/mol |
IUPAC名 |
1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-1-2-11-14-9(6-16(11)5-8)7-17-4-3-10(15-17)12(18)19/h1-6H,7H2,(H,18,19) |
InChIキー |
WGZITWYMSUBLOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN3C=CC(=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


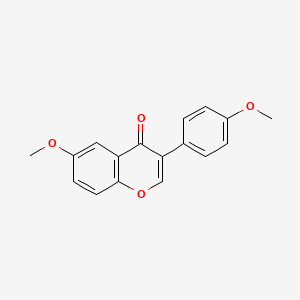
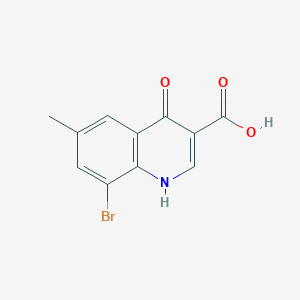
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)
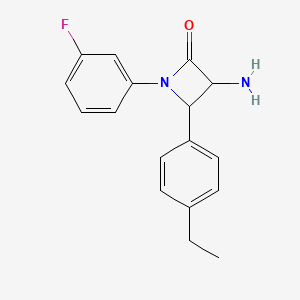



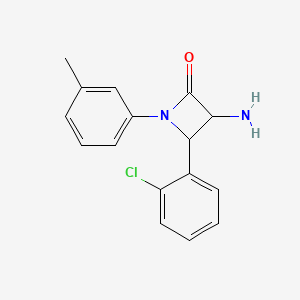
![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)
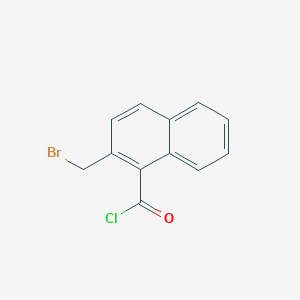
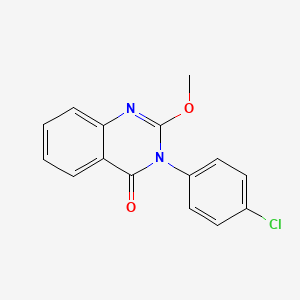
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
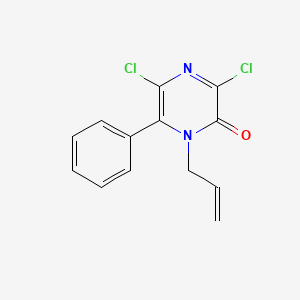
![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
